molecular formula C8H12OS B14303068 2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one CAS No. 113219-43-5

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one

Cat. No.: B14303068
CAS No.: 113219-43-5
M. Wt: 156.25 g/mol
InChI Key: HUYMBAVAPBLYGP-UHFFFAOYSA-N
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Description

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one is an organic compound with the molecular formula C8H12OS It is a derivative of cyclopentanone, featuring a methylsulfanyl group and an ethylidene group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound, lacking the methylsulfanyl and ethylidene groups.

    2-Cyclopentenone: A related compound with a double bond in the cyclopentane ring.

    Cyclohexanone: A six-membered ring analog of cyclopentanone.

Uniqueness

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one is unique due to the presence of both the methylsulfanyl and ethylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

113219-43-5

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-(1-methylsulfanylethylidene)cyclopentan-1-one

InChI

InChI=1S/C8H12OS/c1-6(10-2)7-4-3-5-8(7)9/h3-5H2,1-2H3

InChI Key

HUYMBAVAPBLYGP-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCC1=O)SC

Origin of Product

United States

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